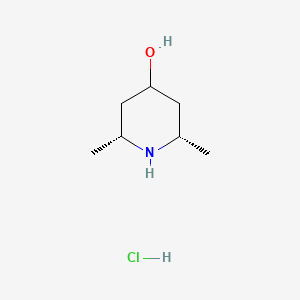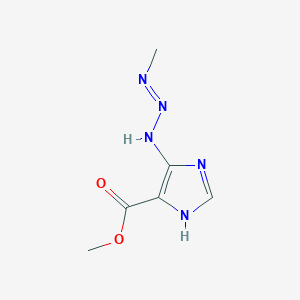
3-(2,6-Dioxo-3-piperidyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dioxo-3-piperidyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound features a benzene ring substituted with a carboxyl group and a piperidine ring with two keto groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dioxo-3-piperidyl)benzoic acid typically involves the reaction of benzoic acid derivatives with piperidine derivatives under controlled conditions. One common method involves the use of a benzoic acid derivative and a piperidine derivative in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety, reproducibility, and efficiency. Continuous flow synthesis allows for the precise control of reaction parameters, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(2,6-Dioxo-3-piperidyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, hydroxylated derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(2,6-Dioxo-3-piperidyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-(2,6-Dioxo-3-piperidyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target .
類似化合物との比較
Similar Compounds
Thalidomide: 2-(2,6-Dioxo-3-piperidyl)isoindoline-1,3-dione
Pomalidomide: 4-Amino-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
Lenalidomide: 3-(2,6-Dioxo-3-piperidyl)isoindoline-1,3-dione
Uniqueness
3-(2,6-Dioxo-3-piperidyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike its analogs, it possesses a benzoic acid moiety, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C12H11NO4 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
3-(2,6-dioxopiperidin-3-yl)benzoic acid |
InChI |
InChI=1S/C12H11NO4/c14-10-5-4-9(11(15)13-10)7-2-1-3-8(6-7)12(16)17/h1-3,6,9H,4-5H2,(H,16,17)(H,13,14,15) |
InChIキー |
PIPKGCPSFYBQHO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1C2=CC(=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


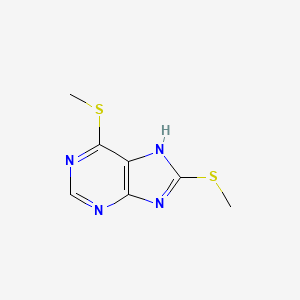
![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)




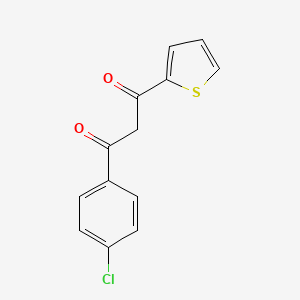
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)
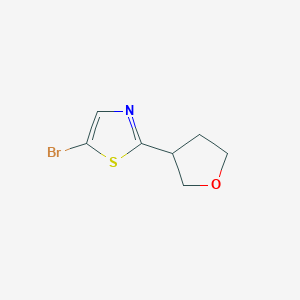
![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)

